ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate

Description

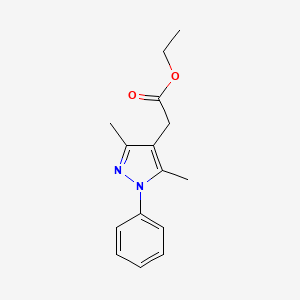

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate is a pyrazole-based ester characterized by a substituted pyrazole core. The pyrazole ring at position 4 is linked to an acetoxy ethyl ester group, while positions 3 and 5 are methyl-substituted, and position 1 is phenyl-substituted. This structure imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

ethyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetate |

InChI |

InChI=1S/C15H18N2O2/c1-4-19-15(18)10-14-11(2)16-17(12(14)3)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |

InChI Key |

DVWMFTCCVDLPOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Regioselectivity

The cyclocondensation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration. Regioselectivity is governed by the electronic and steric profiles of the diketones. Ethyl acetoacetate preferentially directs the ester group to position 4 due to the stabilization of the intermediate enol tautomer. This method typically achieves yields of 65–75% under reflux conditions (80–100°C, 6–8 hours).

Microwave-Assisted Synthesis with Transition Metal Catalysts

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of analogous pyrazoles. A modified protocol involves phenylhydrazine hydrochloride, ethyl acetoacetate, and 2,4-pentanedione in the presence of copper(II) acetylacetonate (Cu(acac)₂) as a catalyst. The reaction occurs in water under microwave irradiation (50 W, 100°C, 5 minutes), followed by extraction with ethyl acetate and column chromatography.

Optimization of Catalytic Conditions

Copper catalysts accelerate enolization and cyclization, reducing reaction times from hours to minutes. A study using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in dimethyl sulfoxide (DMSO) achieved similar efficiency, though copper-based systems are cost-effective for large-scale applications. Microwave conditions improve yields to 80–85% while minimizing side products like regioisomeric pyrazoles.

Oxone®-Promoted One-Pot Multicomponent Synthesis

Adapting methodologies from selenylated pyrazole synthesis, Oxone® (potassium peroxymonosulfate) enables oxidative cyclocondensation without transition metals. In this approach, phenylhydrazine, ethyl acetoacetate, and 2,4-pentanedione react in acetic acid with Oxone® (0.5 mmol) at 50°C for 30 minutes. The oxidant facilitates dehydrogenation, directly yielding the aromatic pyrazole core.

Advantages of Oxidative Conditions

Oxone® eliminates the need for metal catalysts, simplifying purification. The reaction proceeds via a radical pathway, with acetic acid acting as both solvent and proton donor. Yields range from 70–78%, with scalability demonstrated at 10 mmol scales. This method is particularly advantageous for oxygen-sensitive intermediates.

Post-Functionalization of Pre-Formed Pyrazole Cores

Alternative routes involve synthesizing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid followed by esterification. The carboxylic acid is treated with ethanol and sulfuric acid under reflux, achieving esterification via Fischer–Speier alkylation. While this two-step process is less efficient (overall yield: 55–60%), it allows modular functionalization of the pyrazole scaffold.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Catalyst | Time | Yield |

|---|---|---|---|---|

| Conventional Cyclocond. | Reflux (100°C), acetic acid | None | 6–8 h | 65–75% |

| Microwave-Assisted | 100°C, 50 W, H₂O | Cu(acac)₂ | 5 min | 80–85% |

| Oxone®-Promoted | 50°C, CH₃COOH | Oxone® | 0.5 h | 70–78% |

| Post-Functionalization | Reflux (EtOH, H₂SO₄) | H₂SO₄ | 12 h | 55–60% |

Challenges and Optimization Strategies

Regioisomeric Byproducts

Unsymmetric diketones or competing enolization pathways may yield regioisomers. Employing excess phenylhydrazine (1.2 equiv.) and low-polarity solvents (e.g., toluene) suppresses byproduct formation.

Purification Techniques

Column chromatography using hexane:ethyl acetate (95:5) effectively isolates the target compound. Recrystallization from ethanol/water mixtures (3:1) enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the ester group or the pyrazole ring itself.

Substitution: The phenyl and methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation and pain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Analogues

Research Findings and Implications

- Crystallography : The target compound’s crystal structure likely exhibits π-π stacking (as seen in benzofuran analogues ) and weak C-H···O hydrogen bonds, influencing its solid-state stability and melting point.

- Reactivity : The ester group in the target compound is susceptible to hydrolysis under basic conditions, whereas selenium-containing analogues may undergo redox-driven decomposition .

Biological Activity

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- CAS Number : 32710-86-4

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : The pyrazole structure is associated with antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Potential : Studies indicate that compounds containing pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), PANC-1 (pancreatic cancer).

In vitro studies showed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways such as NF-kB and ERK phosphorylation .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Assay | Significant inhibition |

| FRAP Assay | High reducing power |

These results indicate that the compound effectively scavenges free radicals, suggesting potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

The anti-inflammatory effects were assessed through cytokine assays:

| Cytokine | Concentration (pg/mL) |

|---|---|

| IL-6 | Reduced by 40% |

| TNF-alpha | Reduced by 35% |

These findings suggest that this compound may serve as a therapeutic agent in inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

-

Breast Cancer Study :

- Objective : To evaluate the cytotoxic effects on MDA-MB-231 cells.

- Findings : The compound induced apoptosis and inhibited migration at concentrations above 20 µM.

-

Pancreatic Cancer Study :

- Objective : Assess the impact on PANC-1 cell proliferation.

- Findings : Significant reduction in cell viability observed at concentrations of 30 µM or higher.

These studies underscore the potential of this pyrazole derivative as a promising candidate for cancer therapy.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate?

The synthesis typically involves Knoevenagel condensation between 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and a β-diketone or active methylene compound (e.g., indan-1,3-dione) in ethanol with catalytic pyridine. Reaction conditions (e.g., reflux, 3 hours) are critical for achieving high yields (~85%). Purification via recrystallization from methanol-chloroform mixtures ensures product purity . Alternative routes may utilize esterification of pyrazole-acetic acid precursors, as seen in related pyrazolecarboxylic acid derivatives .

Advanced: How can X-ray crystallography using SHELX refine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) is pivotal. Key parameters include:

- Data collection : MoKα radiation (λ = 0.71073 Å), Bruker Kappa APEXII CCD diffractometer.

- Refinement : R-factor <0.05, anisotropic displacement parameters for non-H atoms, and constrained H-atom positions (riding model).

- Validation : Analysis of π-π interactions (3.83–3.86 Å) and hydrogen-bonding networks (C–H⋯O) using graph-set notation (R²₂(22) motifs) .

Basic: What spectroscopic techniques are used to characterize this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1663 cm⁻¹) and aromatic C–H vibrations (~3035 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms ester groups (δ ~4.2 ppm for –OCH₂CH₃), pyrazole ring protons, and phenyl substituents.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 258.12 for C₁₆H₁₈N₂O₂) .

Advanced: How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Intermolecular C–H⋯O hydrogen bonds between pyrazole/benzene donors and carbonyl acceptors stabilize the crystal lattice. Graph-set analysis (Bernstein et al., 1995) reveals R²₂(22) ring motifs, while π-π interactions (centroid distances ~3.83 Å) between indan-1,3-dione moieties further enhance packing efficiency. These interactions are critical for predicting solubility and crystallinity in material science applications .

Basic: What are the key intermediates in the synthesis of this compound?

- Precursor 1 : Ethyl acetoacetate (CAS 603-69-0), used in cyclocondensation with phenylhydrazine to form pyrazole cores.

- Precursor 2 : 3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde (CAS 35691-93-1), synthesized via Vilsmeier-Haack formylation of pyrazole derivatives .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations assess electrophilic sites (e.g., ester carbonyl, pyrazole C-4 position). Fukui indices and Molecular Electrostatic Potential (MEP) maps highlight susceptibility to nucleophilic attack, aiding in rational design of derivatives for medicinal chemistry (e.g., antimalarial agents) .

Basic: What purification techniques are optimal for isolating this ester?

- Recrystallization : Methanol-chloroform (1:1) achieves high-purity crystals.

- Column Chromatography : Silica gel (ethyl acetate/hexane eluent) removes unreacted aldehydes or diketones.

- TLC Monitoring : Hexane/ethyl acetate (3:1) with UV visualization ensures reaction completion .

Advanced: How does substituent variation on the pyrazole ring affect biological activity?

Comparative studies with analogs (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) show that electron-withdrawing groups (e.g., Cl) enhance antileishmanial activity by modulating enzyme inhibition (e.g., Leishmania major dipeptidylcarboxypeptidase). Structure-Activity Relationship (SAR) models correlate logP values with membrane permeability .

Basic: What safety precautions are necessary when handling this compound?

While specific safety data for this ester is limited, related pyrazoles (e.g., 3,5-dimethylpyrazole) require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : Cool, dark conditions (<15°C) to prevent decomposition .

Advanced: How can Hirshfeld surface analysis quantify intermolecular interactions?

Hirshfeld surfaces (CrystalExplorer) map contact distances (dₑ, dᵢ) and fingerprint plots to quantify C–H⋯O (23.5%) and π-π (12.7%) contributions. This guides co-crystal design for enhanced bioavailability in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.